Phenyl(1H-1,2,3-triazol-4-yl)methanol
CAS No.: 1312782-59-4
Cat. No.: VC16007159
Molecular Formula: C9H9N3O
Molecular Weight: 175.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1312782-59-4 |
---|---|
Molecular Formula | C9H9N3O |
Molecular Weight | 175.19 g/mol |
IUPAC Name | phenyl(2H-triazol-4-yl)methanol |
Standard InChI | InChI=1S/C9H9N3O/c13-9(8-6-10-12-11-8)7-4-2-1-3-5-7/h1-6,9,13H,(H,10,11,12) |
Standard InChI Key | ZSDFJVIDNNKXSM-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)C(C2=NNN=C2)O |
Introduction
Chemical Structure and Nomenclature
Structural Characteristics
Phenyl(1H-1,2,3-triazol-4-yl)methanol features a 1,2,3-triazole core, a five-membered aromatic ring containing three nitrogen atoms. The triazole ring is substituted at the 1-position with a phenyl group () and at the 4-position with a hydroxymethyl () group. The planar structure of the triazole ring contributes to its aromatic stability, while the substituents introduce steric and electronic effects that influence reactivity .
Table 1: Key Structural and Identification Data
Property | Value | Source |
---|---|---|
CAS Number | 103755-58-4 | |
Molecular Formula | ||
Molecular Weight | 175.19 g/mol | |
IUPAC Name | phenyl(2H-triazol-4-yl)methanol |
Synonymy and Regulatory Information
The compound is interchangeably referred to as (1-Phenyl-1H-1,2,3-triazol-4-yl)methanol and phenyl(2H-1,2,3-triazol-4-yl)methanol . Its HS code (2933990090) classifies it under heterocyclic compounds with nitrogen heteroatoms, subject to a 6.5% MFN tariff .
Synthesis and Manufacturing
Cycloaddition-Based Synthesis
A representative synthesis involves the reaction of (E)-2-nitro-3-phenylprop-2-en-1-ol with sodium azide in dimethyl sulfoxide (DMSO) at 80°C . This one-pot procedure proceeds via a [3+2] cycloaddition mechanism, yielding the target compound in 87% purity after column chromatography .
Reaction Scheme:
Optimization and Scalability
Key parameters influencing yield include:
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Temperature: Maintaining 80°C ensures optimal reaction kinetics .
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Solvent: Polar aprotic solvents like DMSO enhance azide nucleophilicity .
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Workup: Ethyl acetate extraction followed by brine washing removes unreacted azides and inorganic salts .
Industrial-scale production (e.g., by Matrix Scientific and Ambeed) achieves ≥95% purity through recrystallization or chromatography .
Physical and Chemical Properties
Thermodynamic Properties
The compound exhibits a sharp melting point (114–116°C) , indicative of high crystallinity. Its elevated boiling point (379.9°C) suggests strong intermolecular hydrogen bonding between hydroxymethyl groups.
Table 2: Physicochemical Properties
Property | Value | Source |
---|---|---|
Melting Point | 114–116°C | |
Boiling Point | 379.9°C at 760 mmHg | |
Density | 1.3 g/cm³ | |
Flash Point | 183.6°C | |
Vapor Pressure | 0.0 mmHg at 25°C |
Spectroscopic Characterization
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IR Spectroscopy: Strong absorption bands at 3450 cm⁻¹ (O-H stretch) and 1620 cm⁻¹ (C=N stretch) .
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NMR: NMR (CDCl₃) signals at δ 4.75 (d, , 2H, -CH₂OH) and δ 7.35–7.91 (m, 5H, aromatic) .
Applications in Research and Industry
Pharmaceutical Intermediates
The triazole moiety is a privileged structure in drug discovery, appearing in antifungal agents (e.g., fluconazole) and kinase inhibitors. The hydroxymethyl group in this compound offers a site for further functionalization, enabling the synthesis of prodrugs or targeted therapeutics .
Materials Science
Triazole derivatives are employed as ligands in coordination polymers and metal-organic frameworks (MOFs). The phenyl group enhances thermal stability, making the compound suitable for high-temperature applications .
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